3-Bromo-4-methoxyphenylboronic acid
Description
Significance of Organoboron Compounds as Versatile Synthetic Intermediates
Organoboron compounds have become indispensable tools in the field of organic synthesis. Current time information in Bangalore, IN. These compounds, which feature a carbon-boron bond, are prized for their unique combination of stability and reactivity. Their relatively low toxicity and stability in the presence of air and moisture make them practical reagents in a variety of laboratory settings. The versatility of organoboron compounds is highlighted by their participation in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Current time information in Bangalore, IN.fluorochem.co.uk This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules from simpler precursors. fluorochem.co.uk Beyond cross-coupling, organoboron intermediates are used in hydroboration, carboboration, and other addition reactions, leading to the synthesis of diverse products such as alcohols, carbonyl compounds, and alkenes. Their application spans numerous areas, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Current time information in Bangalore, IN.chemsrc.com
Strategic Role of Halogenated Arylboronic Acids in Cross-Coupling Methodologies
Within the large family of organoboron reagents, halogenated arylboronic acids hold a position of strategic importance. These molecules contain both a boronic acid functional group (-B(OH)₂) and one or more halogen atoms (F, Cl, Br, I) on the aromatic ring. This dual functionality allows for sequential, site-selective reactions. The boronic acid group can participate in a cross-coupling reaction, while the carbon-halogen bond remains available for a subsequent, different coupling reaction. This feature is invaluable for the modular and efficient synthesis of multi-substituted aromatic compounds.
The reactivity of the carbon-halogen bond often depends on the nature of the halogen, enabling chemists to control which part of the molecule reacts first. For instance, a more reactive carbon-iodine or carbon-bromine bond can be selectively coupled while a less reactive carbon-chlorine bond is preserved for a later transformation. This strategic approach is a cornerstone of modern synthetic planning, allowing for the construction of complex biaryl and polyaryl structures that are central to many functional materials and drug candidates.
Research Focus on 3-Bromo-4-methoxyphenylboronic acid: Context and Relevance
This compound is a prime example of a strategically functionalized halogenated arylboronic acid. Its structure, featuring a bromine atom and a methoxy (B1213986) group on the phenyl ring in addition to the boronic acid, makes it a highly valuable building block. The methoxy group, an electron-donating substituent, can influence the electronic properties and reactivity of the aromatic ring. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions.
The relevance of this specific compound is underscored by its application as a key intermediate in the synthesis of complex and biologically significant molecules. For instance, it is a crucial reactant in the preparation of 3,4,4′-trimethoxybiphenyl through a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. Furthermore, it serves as a precursor in the synthesis of 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester, an important intermediate for the pharmaceutical retinoid Trifarotene. These examples highlight the specific utility of this compound in constructing the precise molecular frameworks required for targeted applications in medicine and materials science.
Compound Data
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₈BBrO₃ |
| IUPAC Name | (3-Bromo-4-methoxyphenyl)boronic acid |
| Molecular Weight | 230.85 g/mol |
| Appearance | Solid |
| CAS Number | 1256345-54-6 |
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQTEKWUJUYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 4 Methoxyphenylboronic Acid and Its Derivatives
Conventional Synthetic Routes for Arylboronic Acids
Traditional methods for synthesizing arylboronic acids have been well-established and widely utilized in both academic and industrial settings.
The Miyaura borylation reaction is a powerful and versatile method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like PdCl₂(dppf) or Pd(PPh₃)₄. alfa-chemistry.com For the synthesis of 3-bromo-4-methoxyphenylboronic acid, the starting material would be 1-bromo-2-methoxy-5-halobenzene. The choice of the second halogen is crucial for achieving selective borylation at the desired position. The reaction conditions are generally mild and tolerate a wide range of functional groups. alfa-chemistry.com
A general schematic for the Miyaura borylation is as follows: Ar-X + B₂pin₂ ---[Pd catalyst, base]---> Ar-Bpin + X-Bpin
Ar-X represents the aryl halide (e.g., 3-bromo-4-methoxy-1-iodobenzene) B₂pin₂ is bis(pinacolato)diboron Ar-Bpin is the resulting arylboronic ester
Another classic approach to arylboronic acids involves a halogen-metal exchange reaction, typically using an organolithium or Grignard reagent, followed by quenching with a trialkyl borate (B1201080). sciencemadness.org This method is particularly useful when the corresponding aryl halide is readily available. For this compound, the synthesis would start with 3-bromo-4-methoxyanisole. This starting material would be treated with a strong base like n-butyllithium or isopropylmagnesium chloride to form the corresponding aryllithium or Grignard reagent. This highly reactive organometallic intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent over-addition. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield this compound. organic-chemistry.org A convenient protocol for this method involves the use of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of LiCl or by Mg/Br exchange with iPrMgCl·LiCl. organic-chemistry.org
The general reaction sequence is:
Ar-Br + R-MgX → Ar-MgBr + R-X
Ar-MgBr + B(OR')₃ → Ar-B(OR')₂ + MgBr(OR')
Ar-B(OR')₂ + H₂O → Ar-B(OH)₂ + 2 R'OH
Ar-Br is the aryl bromide (e.g., 3-bromo-4-methoxyanisole) R-MgX is a Grignard reagent B(OR')₃ is a trialkyl borate
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. rsc.org This approach avoids the need for pre-functionalized aryl halides or organometallic reagents. vanderbilt.edu Iridium-catalyzed C-H borylation has been particularly successful, allowing for the direct conversion of C-H bonds to C-B bonds. illinois.eduumich.edu The regioselectivity of these reactions is often governed by steric factors, with the borylation typically occurring at the least hindered position. umich.edu For a substrate like 4-bromoanisole, iridium-catalyzed borylation would likely lead to a mixture of isomers. However, by employing directing groups or carefully designed ligands, the regioselectivity can be controlled. acs.org For instance, the use of certain ligands can favor ortho-borylation, while bulky Lewis acids can promote para-selective borylation of anisole (B1667542) derivatives. mdpi.com Recent advancements have shown that modifying the diboron reagent can also influence regioselectivity and product stability in the iridium-catalyzed ortho-C–H borylation of anilines. acs.org
A representative reaction is: Arene-H + B₂pin₂ ---[Ir catalyst, ligand]---> Arene-Bpin + HBpin
Arene-H represents an aromatic C-H bond
Electrochemical Synthesis of Arylboronic Acids
Electrochemical methods offer a green and efficient alternative for the synthesis of arylboronic acids. sciencemadness.org These methods can often be performed under mild conditions without the need for strong chemical oxidants or reductants. frontiersin.org One approach involves the electrochemical reduction of aryl halides in the presence of a trialkyl borate. sciencemadness.org This can be carried out in a single-compartment cell using a sacrificial anode like aluminum or magnesium. sciencemadness.org Another electrochemical strategy involves the decarboxylative borylation of alkyl carboxylic acids, which proceeds through the formation of an alkyl radical. nih.gov While this is more established for alkyl boronic esters, the underlying principle of generating a radical intermediate via single electron transfer could potentially be adapted for aryl systems. nih.gov Electrochemical C-H borylation is also an emerging area, offering a direct and sustainable route to arylboronic acids. researchgate.net
Green Chemistry Principles in Boronic Acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to reduce environmental impact and improve sustainability. This includes the use of greener solvents, such as water or ethanol (B145695), and the development of solvent-free reaction conditions. nih.govacs.orgacs.org Multicomponent reactions, which combine three or more reactants in a single step, are particularly attractive as they reduce the number of synthetic steps and purification requirements. nih.gov For example, the Hantzsch and Biginelli reactions have been adapted for the synthesis of boron-containing heterocycles in a green manner using microwave or infrared irradiation to reduce reaction times and energy consumption. nih.govresearchgate.net The use of reusable catalysts and solid supports, like quartz sand, further enhances the green credentials of these synthetic methods. acs.orgacs.org
| Green Chemistry Principle | Application in Boronic Acid Synthesis |
| Prevention | Minimizing by-product formation in multicomponent reactions. nih.govresearchgate.net |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. nih.govresearchgate.net |
| Safer Solvents and Auxiliaries | Using ethanol or water as solvents, or performing reactions in a solid-phase system like quartz sand. nih.govacs.orgacs.org |
| Design for Energy Efficiency | Employing microwave or infrared irradiation to reduce reaction times and energy consumption. nih.govresearchgate.net |
| Reduce Derivatives | Avoiding the use of protecting groups where possible through direct C-H functionalization. nih.govresearchgate.net |
| Catalysis | Utilizing reusable and eco-friendly catalysts. nih.gov |
Synthesis and Utilization of Protected Boronic Acid Forms
While boronic acids are invaluable synthetic intermediates, they can be unstable and prone to dehydration to form boroxines. chem-station.com To address this, various protecting groups have been developed to enhance their stability and allow them to be carried through multi-step syntheses. acs.orgacs.org
Commonly used protecting groups for boronic acids include:
Pinacol (B44631) esters (Bpin): These are perhaps the most popular protecting group due to their stability and ease of formation, often directly from Miyaura borylation. chem-station.com They are stable enough for column chromatography but can be challenging to hydrolyze. chem-station.com
N-methyliminodiacetic acid (MIDA) esters: MIDA boronates are highly stable to a wide range of reaction conditions and can be deprotected under mild basic conditions. acs.orgacs.org
1,8-Diaminonaphthalene (DAN) amides: These are very stable protecting groups that are cleaved under acidic conditions. chem-station.comacs.org
Trifluoroborate salts (BF₃K): These salts are often crystalline, easy to handle, and stable towards oxidation. chem-station.comacs.org
Diethanolamine (DEA) esters: These form stable, crystalline solids with a tetrahedral geometry around the boron atom due to a dative N→B bond. acs.org
The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. The ability to protect and deprotect boronic acids has greatly expanded their utility in complex molecule synthesis. acs.orgacs.org
| Protecting Group | Key Features | Deprotection Conditions |
| Pinacol (pin) | Most popular, stable for chromatography. chem-station.com | Acidic hydrolysis, often with an oxidant like NaIO₄. chem-station.com |
| MIDA | Very stable to various conditions. acs.orgacs.org | Mild basic hydrolysis. chem-station.com |
| DAN | Very stable, especially to basic conditions. chem-station.comacs.org | Acidic hydrolysis. chem-station.com |
| Trifluoroborate (BF₃K) | Crystalline, stable to oxidation. chem-station.comacs.org | Varies, can be used directly in some couplings. |
| Diethanolamine (DEA) | Forms stable, crystalline solids. acs.org | Can be used directly in some couplings. |
Pinacol Esterification: Synthesis and Reactivity
The conversion of boronic acids to their corresponding pinacol esters is a fundamental strategy to enhance their stability, facilitate purification, and improve their handling characteristics. The resulting pinacol ester of this compound, 2-(3-Bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key intermediate for various cross-coupling reactions.
Synthesis: The synthesis of arylboronic acid pinacol esters is typically achieved through the condensation reaction between the boronic acid and pinacol. orgsyn.org This process often involves the removal of water, which can be accomplished by azeotropic distillation or the use of a dehydrating agent like anhydrous magnesium sulfate. orgsyn.org
Table 1: General Synthesis of 2-(3-Bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
| Reactants | Reagents/Solvents | Typical Conditions | Reference |
|---|---|---|---|
| This compound | Pinacol, Magnesium Sulfate (MgSO₄), Diethyl ether | Stirring at room temperature for 24 hours. | orgsyn.org |
Reactivity: The primary utility of 2-(3-Bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemdad.com The pinacol group offers stability while allowing the boronate to be sufficiently reactive under standard Suzuki-Miyaura conditions. The presence of the bromo substituent allows for sequential or orthogonal coupling strategies, where either the boronate ester or the aryl bromide can be selectively reacted by tuning the reaction conditions and catalyst system. These esters are widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. chemdad.com
N-Methyliminodiacetic Acid (MIDA) Boronates as Robust Building Blocks
N-methyliminodiacetic acid (MIDA) boronates are a class of highly stable boronic acid surrogates that have revolutionized iterative cross-coupling strategies. sigmaaldrich.comsigmaaldrich.com By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from sp² to sp³, rendering it unreactive under standard anhydrous Suzuki-Miyaura coupling conditions. sigmaaldrich.com This protective effect allows for chemical modifications at other sites on the molecule before the boronic acid functionality is revealed. nih.gov
Synthesis: The MIDA boronate of this compound can be synthesized by reacting the boronic acid with N-methyliminodiacetic acid. The reaction is typically performed in a solvent like toluene (B28343) with azeotropic removal of water to drive the reaction to completion. orgsyn.org More recently, milder methods have been developed that utilize MIDA anhydride, which serves as both the ligand source and an in-situ desiccant, avoiding the need for harsh dehydration conditions. nih.govchemrxiv.org
Table 2: General Synthesis of this compound MIDA ester
| Reactants | Reagents/Solvents | Typical Conditions | Reference |
|---|---|---|---|
| This compound | N-methyliminodiacetic acid (MIDA), Toluene | Heating at reflux with a Dean-Stark apparatus. | orgsyn.org |
Reactivity and Stability: MIDA boronates are exceptionally robust, exhibiting remarkable stability that makes them ideal building blocks for multistep synthesis. nih.gov
Stability: They are typically crystalline solids that are stable to air, moisture, and silica (B1680970) gel chromatography, allowing for easy handling and purification. sigmaaldrich.comnih.gov
Orthogonal Reactivity: The MIDA-protected boronate is unreactive in anhydrous cross-coupling reactions, which permits selective Suzuki-Miyaura coupling at other positions, such as the bromo-substituent on the aromatic ring. sigmaaldrich.comorgsyn.org
Deprotection: The key to their utility is the mild deprotection step. The free boronic acid can be readily regenerated by treatment with a mild aqueous base, such as sodium hydroxide (B78521) or even sodium bicarbonate, at room temperature. sigmaaldrich.comorgsyn.org This allows the "unmasked" boronic acid to be used in a subsequent coupling reaction.
Reagent Compatibility: MIDA boronates are compatible with a wide array of common synthetic reagents. nih.gov This tolerance allows for extensive functional group manipulation on the MIDA boronate-containing molecule without disturbing the protected boron center.
Table 3: Compatibility of MIDA Boronates with Common Synthetic Reagents
| Reaction Type | Reagents/Conditions | Compatibility | Reference |
|---|---|---|---|
| Oxidation | Swern, Dess-Martin Periodinane, PDC, TPAP/NMO | Yes | nih.gov |
| Strong Oxidation | Jones Oxidation (H₂SO₄/CrO₃) | Yes | nih.gov |
| C-C Bond Formation | Evans Aldol, Horner-Wadsworth-Emmons, Takai Olefination | Yes | sigmaaldrich.com |
| Reduction | Reductive Amination | Yes | sigmaaldrich.com |
| Workup/Extraction | Water, Brine, aq. HCl, aq. NH₄Cl, aq. NaHCO₃ (non-alcoholic) | Yes | nih.gov |
This combination of stability, orthogonal reactivity, and mild deprotection solidifies MIDA boronates as superior building blocks for the programmed, iterative synthesis of complex organic molecules. fudan.edu.cnrsc.org
Cross Coupling Reactivity of 3 Bromo 4 Methoxyphenylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its mild conditions, functional group tolerance, and the stability of the organoboron reagents used. nih.govnih.gov 3-Bromo-4-methoxyphenylboronic acid serves as an effective coupling partner in these palladium- or nickel-catalyzed transformations. musechem.comrsc.org
Palladium-based catalysts are the most common and well-understood systems for Suzuki-Miyaura couplings. musechem.comyoutube.com They offer high efficiency and selectivity for a wide array of substrates, including functionalized phenylboronic acids like this compound.
The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.orgyonedalabs.com
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. youtube.comchemrxiv.org This step, often rate-limiting, involves the insertion of the Pd(0) center into the carbon-halide bond, forming a square-planar Pd(II) intermediate. yonedalabs.comutrgv.edu The reactivity order for halides is typically I > Br > Cl > F. youtube.com Recent studies suggest that for aryl bromides, the catalytically active species is often a monoligated 12-electron palladium complex, Pd(L), rather than the more saturated 14-electron Pd(L)₂ complex. chemrxiv.orgresearchgate.net
Transmetalation : This key step involves the transfer of the organic group from the boronic acid to the Pd(II) center. chemrxiv.orgutrgv.edu Before this can occur, the boronic acid is typically activated by a base (e.g., carbonates, phosphates) to form a more nucleophilic boronate species. youtube.comnih.gov The halide on the Pd(II) complex is replaced by the base's anion (e.g., hydroxide (B78521) or alkoxide), which then facilitates the exchange of the organic moiety from the boronate. utrgv.eduresearchgate.net The presence of an ortho-methoxy group, as in this compound, can potentially influence this step through a chelation effect, where the oxygen atom coordinates to the palladium center, affecting the transition state geometry and reaction selectivity. beilstein-journals.org
Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) intermediate. chemrxiv.orgyonedalabs.com In this process, the two organic groups are coupled to form the new carbon-carbon bond of the biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. yonedalabs.comyoutube.com This step is typically fast and irreversible. utrgv.edu
| Step | Description | Key Intermediates/Species | References |
|---|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the aryl halide (Ar-X) bond. | Pd(0)Ln, Ar-Pd(II)-X | youtube.comchemrxiv.orgyonedalabs.com |
| Transmetalation | Transfer of the organic group (R) from the boronate to the Pd(II) complex. | Ar-Pd(II)-X, [RB(OH)3]-, Ar-Pd(II)-R | chemrxiv.orgutrgv.eduyoutube.com |
| Reductive Elimination | Formation of the C-C bond (Ar-R) and regeneration of the Pd(0) catalyst. | Ar-Pd(II)-R, Ar-R, Pd(0)Ln | yonedalabs.comutrgv.eduyoutube.com |
The choice of ligand coordinated to the palladium center is critical for the success of a Suzuki-Miyaura coupling, as it influences the catalyst's stability, reactivity, and selectivity. musechem.comnih.gov Ligands modify the steric and electronic properties of the palladium catalyst, thereby affecting the kinetics of each step in the catalytic cycle. nih.govrsc.org
Electron-Rich and Bulky Ligands : Sterically demanding and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., DavePhos) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are highly effective. nih.govnih.gov The strong σ-donating character of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides. nih.gov Their steric bulk can also promote the final reductive elimination step. nih.gov
Bidentate Ligands : Bidentate phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) and Xantphos are also widely used. nih.gov The "bite angle" of these ligands plays a crucial role in determining the geometry around the metal center, which in turn affects catalytic activity and can help stabilize the catalyst against decomposition. rsc.org
N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands for cross-coupling reactions. nih.gov They are strong σ-donors, often more so than phosphines, and form very stable complexes with palladium, which can lead to high catalytic turnover numbers and thermal stability.
The efficiency of coupling reactions with this compound can be fine-tuned by selecting the appropriate ligand to balance reactivity and stability, preventing side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. acs.org
This compound can be coupled with a wide range of electrophilic partners, including aryl halides and triflates. nih.gov A notable application is the synthesis of substituted biphenyl (B1667301) compounds that serve as intermediates for more complex molecules.
For instance, the compound 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester is prepared via a Suzuki-Miyaura reaction. This synthesis involves the coupling of this compound with an electrophilic partner, methyl 4-iodobenzoate. The reaction is typically performed using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base.
| Product | Boronic Acid Reagent | Electrophilic Partner | Typical Catalyst | References |
|---|---|---|---|---|
| 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester | This compound | Methyl 4-iodobenzoate | Pd(PPh₃)₄ |
While palladium catalysts are dominant, nickel-based systems have gained significant attention as a cost-effective and highly reactive alternative for Suzuki-Miyaura couplings. rsc.orgnih.gov Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale industrial processes. rsc.org
Advancements: Nickel catalysts have shown remarkable success in coupling challenging substrates that are often less reactive in palladium-catalyzed systems. rsc.org This includes the activation of C–O bonds (e.g., from phenols, aryl ethers, and esters) and C–N bonds, expanding the range of accessible electrophiles beyond traditional organic halides. rsc.orgresearchgate.net The development of well-defined nickel precatalysts and new ligand systems has improved the reliability and scope of these reactions. nih.govnih.gov Furthermore, nickel catalysis can sometimes proceed under milder conditions and has demonstrated utility in forming C(sp³)–C(sp²) bonds. acs.org
Challenges: Despite these advantages, nickel catalysis faces several challenges. Nickel-catalyzed reactions can be more sensitive to reaction conditions and may require more careful optimization. nih.gov Catalyst deactivation is a significant issue; for example, Ni(0) species can aggregate or participate in side reactions, leading to lower turnover numbers. acs.org Transmetalation is often considered a turnover-limiting step in nickel-catalyzed Suzuki-Miyaura couplings, and the mechanism can be complex. nih.govacs.org Additionally, while nickel can couple a wide range of electrophiles, the scope of compatible boronic acids can sometimes be more limited compared to palladium systems, and achieving high selectivity can be difficult. rsc.orgorganic-chemistry.org
Nickel-Catalyzed Suzuki-Miyaura Couplings
Ligand Design and Reaction Optimization for Nickel Systems
While specific studies exhaustively detailing ligand design and optimization for the nickel-catalyzed coupling of this compound are not prevalent, general principles of nickel catalysis are applicable. The choice of ligand in nickel-catalyzed Suzuki-Miyaura reactions is crucial for achieving high yields and selectivity. Commonly used ligands include phosphines, such as tricyclohexylphosphine (B42057) (PCy₃), and N-heterocyclic carbenes (NHCs), which are known to stabilize the nickel catalyst and facilitate the key steps of oxidative addition and reductive elimination. nih.govmdpi.com
Reaction optimization for nickel-catalyzed couplings typically involves screening various ligands, bases, and solvents. For instance, the use of green solvents like 2-Me-THF and t-amyl alcohol has been reported for nickel-catalyzed Suzuki-Miyaura couplings of aryl halides with aryl boronic acids, employing the air-stable pre-catalyst NiCl₂(PCy₃)₂. nih.gov Such protocols offer a more environmentally benign approach to the synthesis of biaryl compounds. The optimization process would involve systematically varying these parameters to maximize the yield of the desired biaryl product derived from this compound.
Microwave-Assisted Protocols in Nickel Catalysis
Microwave-assisted synthesis has been shown to significantly accelerate nickel-catalyzed cross-coupling reactions. High-speed, scalable Suzuki-Miyaura couplings of arylboronic acids with various coupling partners have been achieved using sealed-vessel microwave processing. organic-chemistry.org These methods can dramatically reduce reaction times from hours to minutes and often lead to improved yields, sometimes even without the need for additional phosphine ligands. organic-chemistry.org While a specific protocol for this compound is not detailed, the general success of microwave heating in nickel-catalyzed systems suggests its applicability for promoting the coupling of this substrate. organic-chemistry.orgumich.eduarkat-usa.org
Emerging Catalysis: Iron- and Copper-Mediated Cross-Couplings
In recent years, there has been a growing interest in using more earth-abundant and less toxic metals like iron and copper for cross-coupling reactions.
Iron-Catalyzed Cross-Coupling: Iron-catalyzed Suzuki-Miyaura couplings are an attractive alternative to palladium- and nickel-based systems. nih.govprinceton.edu Research has shown that iron catalysts can effectively mediate the coupling of alkyl halides with arylboronic esters. nih.gov Mechanistic studies suggest the involvement of radical intermediates in these transformations. nih.gov While specific examples with this compound are scarce, the general methodology holds promise for its application.
Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions, including Ullmann-type and Chan-Lam couplings, have a long history and are undergoing a resurgence. mdpi.comrsc.orgwikipedia.org Copper catalysts can promote the coupling of aryl boronic acids with a variety of nucleophiles. mdpi.com The development of ligand-free copper-catalyzed Suzuki-Miyaura reactions has also been reported, although these systems may require higher temperatures for less reactive aryl bromides. The homocoupling of boronic acids is a potential side reaction in copper-catalyzed systems that needs to be controlled for efficient cross-coupling. mdpi.com
Other Carbon-Carbon Bond Forming Reactions
Beyond the Suzuki-Miyaura reaction, boronic acids can participate in other important carbon-carbon bond-forming transformations.
Rhodium-Catalyzed Additions to Unsaturated Carbonyl Compounds (e.g., 1,4-addition)
Rhodium-catalyzed 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. nih.govrsc.org This reaction allows for the introduction of the 3-bromo-4-methoxyphenyl group at the β-position of an enone or related Michael acceptor. While a specific study detailing the rhodium-catalyzed 1,4-addition of this compound is not available, the general applicability of this reaction to a wide range of arylboronic acids suggests its feasibility. researchgate.netnih.gov Optimization of such a reaction would involve the selection of a suitable rhodium precursor and chiral ligand for asymmetric variants.
Liebeskind-Srogl Coupling for Ketone Synthesis
The Liebeskind-Srogl coupling is a palladium-catalyzed reaction that provides a route to ketones from the reaction of a thioester with a boronic acid. wikipedia.orgwikiwand.com This reaction is notable for its mild conditions and broad functional group tolerance. The mechanism involves the activation of the thioester by a copper(I) co-catalyst. wikipedia.orgyoutube.com Although no specific examples utilizing this compound are reported in the surveyed literature, the general scope of the Liebeskind-Srogl coupling suggests that it could be a viable method for the synthesis of ketones bearing the 3-bromo-4-methoxyphenyl moiety. nih.govnih.gov
Carbon-Heteroatom Bond Forming Reactions
This compound can also be employed in the formation of carbon-heteroatom bonds, most notably through copper-catalyzed processes.
The Chan-Lam coupling allows for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by reacting a boronic acid with an amine or an alcohol, respectively, in the presence of a copper catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.comnih.gov This reaction is often performed under mild conditions, open to the air. The Ullmann reaction is a classical copper-catalyzed method for forming aryl-aryl and aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.orgnsf.gov Modern variations of these reactions have expanded their scope and improved their efficiency. While specific applications of this compound in Chan-Lam or Ullmann-type reactions are not extensively documented, a study on the Chan-Evans-Lam cross-coupling of 3-bromo-1H-1,2,4-triazole with various boronic acids, including (3-fluoro-4-methoxyphenyl)boronic acid, demonstrates the feasibility of such transformations with structurally similar compounds. nih.gov Another study describes a copper-catalyzed C-O coupling of N-methoxy arylamides with arylboronic acids. mdpi.com
Chan-Lam Coupling (C-N and C-O Bond Formation)
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds between an arylboronic acid and an amine or an alcohol. This method is advantageous as it can often be performed under mild conditions, such as at room temperature and open to the air. The reaction is versatile, accommodating a wide range of substrates including phenols, anilines, amides, and various N-H containing heterocycles.
The catalytic cycle is generally understood to involve the transmetalation of the arylboronic acid with a copper(II) salt. The resulting copper-aryl intermediate can then undergo reaction with the amine or alcohol. A key step in the catalytic process is the oxidation of Cu(I) back to Cu(II), which can be achieved by an external oxidant, often atmospheric oxygen.
Detailed research on the Chan-Lam coupling of this compound specifically is not widely available in the public domain. However, based on the general principles of the Chan-Lam reaction, one can predict its utility in synthesizing N-aryl and O-aryl derivatives. For instance, its reaction with a generic amine (R¹R²NH) or alcohol (R¹OH) would be expected to yield the corresponding N-(3-bromo-4-methoxyphenyl)amine or O-(3-bromo-4-methoxyphenyl)ether.
Table 1: Predicted Chan-Lam Coupling of this compound (Note: This table is predictive and based on general Chan-Lam conditions, as specific literature for this substrate is not available.)
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product |
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | N-(3-bromo-4-methoxyphenyl)aniline |
| Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp | (3-bromo-4-methoxyphenyl)phenyl ether |
| Imidazole | CuI | Cs₂CO₃ | DMF | 110 | 1-(3-bromo-4-methoxyphenyl)imidazole |
Buchwald-Hartwig Amination Strategies for Arylboronic Acids
While the Buchwald-Hartwig amination traditionally involves the palladium-catalyzed coupling of an aryl halide with an amine, variations of this reaction can utilize arylboronic acids as the aryl source. This reaction is a powerful tool for the formation of C-N bonds and is widely used in pharmaceutical and materials chemistry.
The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of an aryl halide to a palladium(0) complex. The resulting arylpalladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. When using an arylboronic acid, a transmetalation step from boron to palladium is involved.
Similar to the Chan-Lam coupling, specific literature detailing the Buchwald-Hartwig amination of this compound is scarce. Nevertheless, the general applicability of the Buchwald-Hartwig reaction suggests that this compound would be a viable substrate. The reaction would likely proceed with various primary and secondary amines in the presence of a suitable palladium catalyst and a strong base.
Table 2: Predicted Buchwald-Hartwig Amination of this compound (Note: This table is predictive and based on general Buchwald-Hartwig conditions, as specific literature for this substrate is not available.)
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product |
| Diethylamine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene (B28343) | 80-100 | N-(3-bromo-4-methoxyphenyl)-N-ethylamine |
| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 4-(3-bromo-4-methoxyphenyl)morpholine |
| Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 | N-(3-bromo-4-methoxyphenyl)aniline |
Advanced Methodologies and Mechanistic Insights in Arylboronic Acid Chemistry
Computational Chemistry and Theoretical Investigations
Computational chemistry serves as a powerful tool for predicting and understanding the intricate details of reactions involving arylboronic acids. Through theoretical models, researchers can explore reaction pathways and catalyst behavior at a molecular level, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of reactions such as the Suzuki-Miyaura coupling, a key application of 3-Bromo-4-methoxyphenylboronic acid. DFT calculations allow for the modeling of transition states and intermediates, providing a step-by-step view of the reaction pathway. mdpi.comnih.gov
Studies on similar bromo- and methoxy-substituted phenylboronic acids in Suzuki-Miyaura reactions have used DFT to elucidate the energetics of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org For instance, DFT modeling can compare the energy barriers for the sequential coupling steps in polyhalogenated substrates, explaining observed regioselectivity. mdpi.com The calculations can reveal why a particular halogen site reacts preferentially, considering factors like bond dissociation energies and the electronic properties of the intermediates. researchgate.net
In reactions involving this compound, DFT can model the oxidative addition of the palladium catalyst to the aryl halide, the subsequent transmetalation with the boronic acid, and the final reductive elimination that forms the C-C bond. These models can also account for the influence of solvents and ligands on the energy profile of the reaction. mdpi.com For example, DFT studies have shown how the solvent can act as a hydrogen transfer agent in side reactions like hydrodebromination, a process that can compete with the desired cross-coupling. mdpi.com
| Catalytic Cycle Step | Information Gained from DFT Studies | Key Factors Analyzed | References sort |
|---|---|---|---|
| Oxidative Addition | Calculates activation energy barriers for Pd(0) insertion into the C-Br bond. Determines the rate-determining step. | Bond dissociation energy, nature of the halide, ligand effects. | researchgate.netlibretexts.org |
| Transmetalation | Models the transfer of the aryl group from boron to palladium. Investigates the role of the base in forming the active borate (B1201080) species. | Structure of the boronic acid/ester, nature of the base, solvent effects. | scielo.br |
| Reductive Elimination | Determines the energy profile for the formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Steric and electronic properties of the coupled groups, ligand coordination. | libretexts.org |
| Side Reactions (e.g., Hydrodebromination) | Provides mechanisms and energy barriers for competing pathways, explaining byproduct formation. | Solvent as a hydrogen transfer agent, role of organometallic intermediates. | mdpi.com |
Elucidation of Selectivity and Reactivity Profiles
The reactivity of this compound and the selectivity of its reactions are governed by the electronic and steric effects of its substituents. The bromine atom and the methoxy (B1213986) group exert opposing electronic influences—the methoxy group is electron-donating through resonance, while the bromine is electron-withdrawing through induction.
Computational studies are crucial for dissecting these effects. DFT calculations can quantify the frontier molecular orbitals (HOMO-LUMO gap), which relates to the chemical reactivity of the molecule. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For related molecules, DFT has been used to analyze how different substituents affect these energy gaps and thus predict reactivity trends. mdpi.com
In cross-coupling reactions with polyhalogenated substrates, selectivity is a major concern. Studies on similar systems have shown that the substitution order can be predicted by analyzing the stability of intermediates and the activation energies for each potential reaction site. researchgate.netnih.gov For example, in the coupling of ortho-methoxyphenylboronic acid with a tribrominated pyridine, a distinct selectivity was observed, which was attributed to a chelating effect of the methoxy group with the metal center in the transition state. nih.gov While the substituents in this compound are arranged differently, this highlights the principle that substituent positions can direct the outcome of the reaction, a phenomenon that can be effectively modeled and rationalized through computational analysis.
In Silico Catalyst Design and Screening
Computational methods are increasingly used for the rational design and screening of catalysts in silico before any experimental work is undertaken. This approach saves significant time and resources by predicting which catalyst systems are most likely to be effective for a specific transformation.
For reactions involving this compound, such as Suzuki-Miyaura coupling, this process involves:
Building a Virtual Library: Creating a digital library of potential ligands and palladium precursors.
High-Throughput Screening: Using DFT calculations to rapidly evaluate the performance of each catalyst system for key steps of the catalytic cycle (e.g., oxidative addition, reductive elimination).
Identifying Promising Candidates: Selecting catalysts that exhibit the most favorable energy profiles—low activation barriers for the desired reaction and high barriers for potential side reactions.
Theoretical analyses can correlate catalyst properties, such as ligand bite angle and electronic parameters, with catalytic activity. This allows for the fine-tuning of catalyst structure to optimize yield and selectivity for specific substrates like this compound. researchgate.net
Analytical and Spectroscopic Techniques for Reaction Monitoring and Structural Characterization
To complement computational predictions, advanced analytical techniques are essential for monitoring reaction progress in real-time and for the unambiguous characterization of products and intermediates.
Mass Spectrometry (MS) for Real-time Reaction Monitoring (e.g., ESI, CP-MIMS-LEI)
Mass spectrometry (MS) is a highly sensitive technique for monitoring the progress of chemical reactions by tracking the consumption of reactants and the formation of products and intermediates. researchgate.net Electrospray ionization (ESI-MS) is particularly well-suited for this purpose as it can directly sample ions from the solution phase into the mass analyzer. uvic.ca
Real-time ESI-MS has been used to study the kinetics and mechanisms of palladium-catalyzed reactions involving arylboronic acids. uvic.carsc.org By continuously infusing a small amount of the reaction mixture into the mass spectrometer, it is possible to generate time-course profiles for all charged species, including catalytic intermediates that may be present in low concentrations. For example, ESI-MS has been instrumental in identifying key palladium-enone complexes in conjugate addition reactions and in observing the formation of trimeric boronic acid species under reaction conditions. rsc.org
Other innovative techniques include ambient ionization methods like low-temperature plasma (LTP) mass spectrometry, which allows for in-situ monitoring of a reaction mixture with minimal sample preparation. rsc.orgresearchgate.net This is achieved by directing a plasma plume onto the surface of the reaction solution, which desorbs and ionizes molecules for MS analysis. rsc.org These methods provide valuable data for mechanistic elucidation and reaction optimization.
| Technique sort | Principle | Application in Arylboronic Acid Chemistry | References sort |
|---|---|---|---|
| Electrospray Ionization (ESI-MS) | Generates ions from a liquid solution by applying a high voltage to a capillary. | Real-time monitoring of reactant consumption, product formation, and catalytic intermediates in solution. | scielo.bruvic.carsc.org |
| Desorption Electrospray Ionization (DESI-MS) | A solvent spray is directed at a surface to desorb and ionize analytes. | Identifying intermediates in catalytic cycles by analyzing the reaction mixture directly. | rsc.org |
| Low-Temperature Plasma (LTP-MS) | A plasma probe desorbs and ionizes molecules from a sample surface with minimal sample prep. | In-situ, real-time monitoring of reaction progress directly from the reaction vessel. | rsc.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural characterization and mechanistic investigation in organic and organometallic chemistry. ed.ac.uk For products derived from this compound, ¹H and ¹³C NMR provide definitive structural confirmation by revealing the chemical environment of each nucleus. mdpi.comresearchgate.net
Beyond simple characterization, in situ NMR monitoring allows for quantitative analysis of reaction kinetics. By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to determine the concentration of reactants, intermediates, and products over time. ed.ac.ukacs.org This kinetic data is vital for understanding reaction mechanisms, determining rate laws, and identifying rate-determining steps.
Specialized NMR techniques further enhance mechanistic studies:
Diffusion-Ordered Spectroscopy (DOSY): Used to measure the diffusion coefficients of different species in solution, helping to identify aggregation states or the formation of larger complexes.
Isotope Labeling: Employing isotopes like ²H or ¹³C can help trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. For example, deuterium (B1214612) labeling experiments have been used to confirm the role of DMF as a hydrogen source in hydrodebromination side reactions during Suzuki couplings. mdpi.com
¹¹B NMR: This technique is specific to the boron nucleus and is crucial for studying the speciation of boronic acids and their esters in solution, including their interaction with bases to form the catalytically active borate species. ed.ac.ukacs.org
Through the combined application of these advanced computational and analytical methods, a comprehensive understanding of the chemistry of this compound can be achieved, facilitating its effective use in synthesis.
X-ray Crystallography of Boronic Acid Complexes and Intermediates
X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules, providing invaluable insights into the bonding and conformation of boronic acid derivatives and their complexes. wikipedia.org Structural analysis of boronic acids and their intermediates in catalytic cycles can reveal crucial details about reaction mechanisms.
In a hypothetical crystallographic study of a palladium complex of this compound, one would expect to observe specific geometric parameters influenced by its substituents. The electron-donating methoxy group and the electron-withdrawing, sterically demanding bromine atom would dictate the bond lengths and angles within the phenyl ring and its interaction with the palladium center. The table below illustrates typical data that would be sought in such an analysis, based on known structures of similar arylboronic acid-palladium complexes. acs.orgacs.org
| Parameter | Expected Value/Observation | Significance |
| Pd-C Bond Length | ~2.0 - 2.1 Å | Indicates the strength of the palladium-carbon bond, a key factor in transmetalation efficiency. |
| C-B Bond Length | ~1.55 - 1.57 Å | Reflects the strength of the carbon-boron bond. |
| B-O Bond Lengths | ~1.35 - 1.38 Å | Shorter in the free acid, lengthens upon complexation or formation of boronate esters. |
| Dihedral Angle (Phenyl-Boronic Acid) | Variable | Influenced by steric hindrance from the ortho-bromo substituent, affecting catalyst accessibility. |
| Coordination Geometry at Boron | Trigonal Planar / Tetrahedral | Trigonal in the free acid, becoming tetrahedral upon formation of an "ate" complex with a base. |
| Coordination Geometry at Palladium | Square Planar | Typical for Pd(II) complexes in Suzuki-Miyaura coupling catalytic cycles. |
This table is illustrative and based on general findings for arylboronic acid complexes, not specific experimental data for this compound.
In Situ Spectroscopic Monitoring of Catalytic Cycles
The real-time monitoring of chemical reactions using in situ spectroscopy offers a dynamic view of catalytic cycles, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for studying reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling. researchgate.net
For example, in situ SERS has been employed to monitor Suzuki-Miyaura reactions on bifunctional gold-palladium nanocoronal films, revealing distinct kinetic processes associated with different catalytic sites. researchgate.net Similarly, NMR spectroscopy can track the consumption of starting materials and the formation of products and intermediates over time. acs.org
In the context of a Suzuki-Miyaura reaction involving this compound, in situ monitoring could provide crucial data on the rates of key steps:
Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the aryl halide bond.
Transmetalation: The transfer of the 3-bromo-4-methoxyphenyl group from the boronic acid to the palladium center. The electronic properties of the methoxy and bromo substituents would influence the rate of this step.
Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.
The following table outlines the expected observations from in situ spectroscopic monitoring of a Suzuki-Miyaura coupling with this compound.
| Spectroscopic Technique | Species Monitored | Expected Observation | Mechanistic Insight |
| 1H NMR | Aromatic protons of reactants and product | Shift in proton signals as the electronic environment changes upon coupling. | Reaction progress and conversion. |
| 11B NMR | Boronic acid and boronate species | Shift from ~28-30 ppm for the boronic acid to ~5-10 ppm for the "ate" complex. | Confirmation of boronate formation, a key step for transmetalation. |
| 31P NMR (with phosphine (B1218219) ligands) | Palladium-phosphine complexes | Changes in chemical shifts indicating the different palladium species in the catalytic cycle (e.g., Pd(0)Ln, Pd(II)Ar(X)Ln). | Ligand dissociation and coordination, catalyst speciation. |
| IR/Raman | Vibrational modes of reactants and products | Appearance of new bands corresponding to the biaryl product and disappearance of reactant bands. | Real-time tracking of product formation. |
This table is illustrative and based on general principles of in situ spectroscopic monitoring of Suzuki-Miyaura reactions.
Novel Activation and Transformation Strategies
Recent years have seen the development of innovative methods for the activation and transformation of arylboronic acids that move beyond traditional palladium catalysis, including photoredox catalysis, electrochemical methods, and biocatalysis.
Photoredox Catalysis with Arylboronic Acids
Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from arylboronic acids under mild conditions. dntb.gov.uaresearchgate.netrsc.orgpsu.edu This approach typically involves a photocatalyst that, upon excitation with light, can engage in single-electron transfer (SET) with an arylboronic acid or its corresponding boronate complex. The resulting aryl radical can then participate in a variety of chemical transformations.
For this compound, the presence of the electron-donating methoxy group would likely facilitate the single-electron oxidation required for radical generation. A general mechanism for the photoredox-mediated transformation of an arylboronic acid is as follows:
Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).
Oxidation of the arylboronic acid (or its "ate" complex) by the excited photocatalyst to generate an aryl radical and the reduced form of the photocatalyst.
The aryl radical engages in the desired chemical transformation (e.g., addition to an alkene).
The photocatalyst is regenerated in a subsequent redox step to complete the catalytic cycle.
The versatility of this approach is highlighted by its application in oxidative hydroxylation, where arylboronic acids are converted to phenols. rsc.orgpsu.edu
Electrochemical Redox Transformations of Boronic Acids
Electrochemical methods offer a reagent-free approach to the oxidation and reduction of arylboronic acids, enabling a range of transformations. acs.orgnih.govnih.govacs.org Anodic oxidation can be used to generate aryl radicals or other reactive intermediates, while cathodic reduction can be employed in coupling reactions.
The electrochemical behavior of this compound would be influenced by its substituents. The methoxy group would lower its oxidation potential, making it more susceptible to anodic oxidation. Conversely, the bromo group could be a site for reductive processes.
A notable application of electrochemical methods is the selective hydroxylation and amination of arylboronic acids. nih.govacs.org By simply adjusting the electrode potential and reaction conditions, one can favor the formation of either phenols or anilines. For instance, electrolysis in aqueous ammonia (B1221849) at a lower potential can selectively yield the corresponding phenol, while a higher potential in more concentrated ammonia can lead to the aniline. acs.org
The following table summarizes the potential electrochemical transformations of this compound.
| Electrochemical Method | Transformation | Key Parameters | Potential Product from this compound |
| Anodic Oxidation | Hydroxylation | Aqueous conditions, specific anode potential. nih.gov | 3-Bromo-4-methoxyphenol |
| Anodic Oxidation | Amination | Aqueous ammonia, controlled potential. nih.gov | 2-Bromo-4-methoxyaniline |
| Cathodic Reduction | C-C Coupling | Sacrificial anode (e.g., Mg, Al), nickel or steel cathode. acs.org | Biphenyl (B1667301) derivatives (homo- or cross-coupling) |
This table illustrates potential applications based on general electrochemical methods for arylboronic acids.
Biocatalytic Approaches for Arylboronic Acid Conversions
Biocatalysis represents a green and highly selective alternative for chemical synthesis. While the direct use of enzymes on arylboronic acids is an emerging field, biocatalytic methods have been developed for cross-coupling reactions that traditionally use these reagents. nih.govwikipedia.orgnih.gov For example, engineered enzymes, such as artificial dehalogenases, have been used in photobiocatalytic cross-coupling of aryl halides. nih.gov
Nature has evolved enzymes like laccases and cytochromes P450 that can perform oxidative coupling of phenolic compounds. nih.gov While not directly acting on the boronic acid moiety, these enzymatic systems provide a blueprint for developing future biocatalysts that could potentially functionalize the aryl ring of compounds like this compound or utilize them in novel bioconjugation strategies. wikipedia.org The development of artificial metalloenzymes, which combine the reactivity of a metal catalyst with the selectivity of a protein scaffold, holds promise for future biocatalytic applications of arylboronic acids.
Strategic Applications in Complex Organic Synthesis
3-Bromo-4-methoxyphenylboronic Acid as a Key Pharmaceutical Intermediate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct the core scaffolds of numerous therapeutic agents. libretexts.orgrsc.org Boronic acids are stable, generally non-toxic, and highly versatile reagents for these transformations. nih.gov this compound, in particular, serves as a valuable intermediate for creating diaryl structures, which are prevalent in many biologically active compounds.
A significant application of this building block lies in the synthesis of novel anticancer agents. For instance, researchers have developed a programmed arylation technique to create a library of 1,3-diarylated 1,2,4-triazole (B32235) derivatives as potential therapeutics for breast cancer. nih.gov This strategy begins with the commercially available 3-bromo-1H-1,2,4-triazole. The synthesis proceeds in two key cross-coupling steps: an initial N-arylation followed by a C3-arylation via a palladium-catalyzed Suzuki-Miyaura reaction. nih.gov
In this second step, various arylboronic acids are coupled to the N-arylated triazole intermediate to build a diverse library of compounds for structure-activity relationship (SAR) studies. While the initial investigation used (4-methoxyphenyl)boronic acid to produce the desired diarylated product in a 95% yield, this compound is an ideal candidate for this reaction to generate analogues with a strategic bromine handle. nih.gov The bromine atom can serve as a site for further functionalization or can be retained to modulate the electronic and lipophilic properties of the final compound, potentially enhancing its therapeutic efficacy or metabolic profile. The versatility of this Suzuki coupling step is demonstrated by the successful use of a wide range of substituted phenylboronic acids, as detailed in the table below.
Table 1: Examples of Boronic Acids in the Suzuki-Miyaura C3-Arylation of N-Arylated Triazoles This table showcases the scope of the Suzuki-Miyaura reaction for creating a library of diarylated 1,2,4-triazoles. This compound can be used in a similar fashion to generate novel derivatives.
| N-Arylated Triazole Intermediate | Boronic Acid Coupling Partner | Catalyst/Base | Yield of Diaryl Product | Reference |
|---|---|---|---|---|
| 1-Phenyl-1H-1,2,4-triazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 95% | nih.gov |
| N-(3,4-dimethoxyphenyl)-triazole | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 91% | nih.gov |
| N-(3,4-dimethoxyphenyl)-triazole | (3-Hydroxyphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85% | nih.gov |
| N-(3,4-dimethoxyphenyl)-triazole | (3-Aminophenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 86% | nih.gov |
| N-(3,4-dimethoxyphenyl)-triazole | (3,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85% | nih.gov |
| N-(3,4-dimethoxyphenyl)-triazole | (3-Fluoro-4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 88% | nih.gov |
Role in Natural Product Synthesis and Analogue Derivatization
The total synthesis of natural products and the creation of their analogues are crucial endeavors for drug discovery and chemical biology. rsc.orgresearchgate.net These efforts not only confirm complex molecular structures but also provide access to compounds with potent biological activities. Substituted phenylboronic acids are frequently employed in the late-stage construction of these molecules, particularly through Suzuki-Miyaura coupling, to install key aromatic fragments. researchgate.netxisdxjxsu.asia
For example, the synthesis of the natural product Selagibenzophenone A was achieved using a Suzuki cross-coupling reaction between 2,4,6-tribromobenzaldehyde (B1640386) and (4-methoxyphenyl)boronic acid to form a key intermediate. mdpi.com This highlights a common strategy where a methoxy-substituted phenyl ring, a motif present in many natural products, is introduced via a boronic acid.
This compound is a powerful tool for analogue derivatization within this context. By substituting a standard (4-methoxyphenyl)boronic acid with this compound in a known synthetic route, chemists can generate novel analogues of a target natural product. This "diverted total synthesis" approach is highly efficient for exploring SAR. rsc.org The introduction of a bromine atom at the C3 position offers several advantages:
Steric and Electronic Modulation: The bromo group alters the size and electronic nature of the phenyl ring, which can influence binding affinity to biological targets.
Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially improving the pharmacokinetic properties of the analogue.
Vector for Further Functionalization: The bromine atom acts as a synthetic handle for subsequent cross-coupling reactions, allowing for the attachment of other chemical groups to further probe the biological activity.
Table 2: Potential Natural Product Analogue Derivatization This table illustrates how this compound could be used to create novel analogues of natural products that are otherwise synthesized using simpler boronic acids.
| Natural Product / Core Structure | Original Boronic Acid Used | Potential Analogue Fragment from this compound | Purpose of Derivatization | Reference (for original synthesis) |
|---|---|---|---|---|
| Selagibenzophenone A | (4-Methoxyphenyl)boronic acid | 3-Bromo-4-methoxyphenyl | SAR study, improve metabolic stability | mdpi.com |
| Arylated Flavonoids | Phenylboronic acid | 3-Bromo-4-methoxyphenyl | Introduce new functionality, probe binding interactions | mdpi.com |
| Biyouyanagin A (Hyperolactone C fragment) | (S)-malic acid precursor | 3-Bromo-4-methoxyphenyl (as alternative building block) | Create novel benzophenone-type natural product analogues |
Iterative Cross-Coupling Sequences for Modular Assembly of Advanced Structures
The true synthetic power of this compound lies in its bifunctionality, which makes it an ideal building block for iterative cross-coupling strategies. nih.gov Such sequences allow for the controlled, stepwise construction of oligoarenes (polymers made of aromatic rings) and other advanced, highly substituted structures. The differential reactivity of the boronic acid and the aryl bromide allows chemists to control which part of the molecule reacts first.
Typically, the boronic acid group is more reactive in a standard Suzuki-Miyaura coupling. This allows a chemist to first couple the boronic acid with an aryl halide partner. The product of this reaction is a new, larger molecule that still contains the unreacted bromine atom from the original this compound. This bromine atom can then be used in a second, different cross-coupling reaction with another boronic acid. This modular, step-by-step approach provides precise control over the final structure.
The synthesis of 1,3-diarylated 1,2,4-triazoles serves as an excellent example of a sequential, two-step cross-coupling process that leverages this type of bifunctional starting material. nih.gov Although the process starts with 3-bromo-1H-1,2,4-triazole, the principle directly applies to using this compound as a coupling partner in similar sequences.
The two distinct reactions are:
Step 1: N-Arylation (Chan-Evans-Lam Coupling): An arylboronic acid is coupled to the nitrogen atom of the triazole ring using a copper catalyst.
Step 2: C3-Arylation (Suzuki-Miyaura Coupling): A second, different arylboronic acid is coupled to the carbon at the 3-position of the triazole ring, which still bears a bromine atom, using a palladium catalyst. nih.gov
This sequential approach, where different catalytic systems are used to activate different parts of the molecule in a specific order, is fundamental to building complex molecules from simple, modular pieces. This compound is perfectly suited for these strategies, enabling the synthesis of complex diaryl or oligoaryl structures that would be difficult to access through other methods.
Table 3: Sequential Cross-Coupling Strategy for Diaryl-1,2,4-Triazoles This table outlines the two-step sequence demonstrating the principle of using bifunctional reagents for modular synthesis.
| Step | Reaction Type | Coupling Partners | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1 | Chan-Evans-Lam Coupling | 3-Bromo-1H-1,2,4-triazole + Arylboronic Acid | Cu(OAc)₂ / DBU | Forms N-Aryl bond, C-Br bond remains | nih.gov |
| 2 | Suzuki-Miyaura Coupling | N-Aryl-3-bromo-1,2,4-triazole + 2nd Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Forms C-Aryl bond at the C3 position | nih.gov |
Boronic Acids in Supramolecular Chemistry and Advanced Materials
Dynamic Covalent Chemistry (DCvC) Utilizing Boronic Acids
Dynamic covalent chemistry (DCvC) harnesses reversible chemical reactions to create molecules and materials that can adapt their structure and properties in response to external stimuli. rsc.orgacs.org Boronic acids are exemplary players in DCvC due to the reversible nature of boronate ester formation. nih.govresearchgate.net
The cornerstone of boronic acid-based DCvC is the reversible condensation reaction between a boronic acid and a diol to form a cyclic boronate ester. wikipedia.orgrsc.org This equilibrium is highly sensitive to factors such as pH, temperature, and the nature of the diol and boronic acid. rsc.orgwiley-vch.de
The thermodynamics of boronate ester formation are governed by several factors. In aqueous solutions, the equilibrium is pH-dependent, with ester formation being more favorable at a pH above the pKa of the boronic acid. wikipedia.orgwiley-vch.de The pKa of a boronic acid is a critical parameter, and for many phenylboronic acids, it is around 9. wikipedia.org However, the formation of the tetrahedral boronate complex with a diol can lower the pKa to approximately 7, making the interaction significant at physiological pH. wikipedia.org The kinetics of boronate ester formation and hydrolysis are typically rapid, allowing for dynamic exchange and adaptation. nih.gov Studies on ortho-aminomethylphenylboronic acids have shown that intramolecular catalysis can further enhance the kinetics of exchange at the boron center. nih.gov
The structure of the boronic acid, including the electronic nature of its substituents, influences its Lewis acidity and, consequently, the stability of the resulting boronate ester. For instance, electron-withdrawing groups on the phenyl ring can increase the Lewis acidity of the boron atom, leading to stronger binding with diols.
A seminal study by Lorand and Edwards laid the groundwork for understanding the complexation equilibrium between phenylboronic acid and various diols and monosaccharides. wiley-vch.de Their work demonstrated that ester formation is more favorable in solutions with high pH. wiley-vch.de Entropic factors also play a role; for example, the hydrolysis of cyclic esters is entropically unfavorable as it converts three molecules into two. wiley-vch.de
Covalent Adaptable Networks (CANs) are a class of cross-linked polymers that possess the robustness of traditional thermosets but can also be reprocessed and recycled like thermoplastics due to the presence of dynamic covalent bonds. researchgate.netnih.gov Boronate ester linkages are frequently employed in the design of CANs, imparting unique properties such as self-healing, stress relaxation, and malleability. nih.govresearchgate.netfrontiersin.org
The design of boronic acid-based CANs involves the cross-linking of polymers functionalized with boronic acids with diol-containing polymers or small molecule linkers. nih.govfrontiersin.org The properties of the resulting CANs can be tuned by several factors:
Cross-linking Density: Increasing the cross-linking density generally leads to a stiffer material with reduced relaxation times. nih.govfrontiersin.org
Nature of the Boronic Acid and Diol: The choice of boronic acid and diol affects the strength and dynamics of the boronate ester bonds, thereby influencing the material's mechanical properties and responsiveness.
External Stimuli: The dynamic nature of the boronate ester bond allows the network to respond to external stimuli such as pH and temperature, leading to changes in material properties. nih.govfrontiersin.org
Recent research has explored the use of novel linkers, such as TetraAzaADamantanes (TAADs), in combination with boronic acids to create CANs with enhanced hydrolytic stability and a dynamic pH response. nih.govresearchgate.netfrontiersin.org These materials have shown promising properties, including thermal stability up to 150°C and the ability to be reprocessed and healed by hot-pressing. nih.govfrontiersin.org
| Property | Description | Reference |
| Stress Relaxation | The ability of the material to dissipate stress over time through dynamic bond exchange. This behavior is often temperature-dependent and follows Arrhenius-like kinetics. | nih.govfrontiersin.org |
| Reprocessability | The ability to be reshaped and reformed upon heating, similar to thermoplastics. | nih.govfrontiersin.org |
| Self-Healing | The intrinsic ability to repair damage, often triggered by heat or other stimuli that promote bond exchange. | nih.govfrontiersin.org |
| Solvent Resistance | The ability to resist swelling and degradation in various solvents, a characteristic of cross-linked polymers. | nih.gov |
This table provides a summary of the key properties of Covalent Adaptable Networks (CANs) based on boronic acids.
The dynamic nature of boronate ester bonds makes them ideal for the development of self-healing materials and stimuli-responsive systems. rsc.orgnih.gov These materials can autonomously repair damage or change their properties in response to specific triggers.
Self-Healing Materials: Self-healing polymers based on boronic acids can repair cracks and cuts, restoring their mechanical integrity. rsc.orgnih.gov The healing process is driven by the reversible formation of boronate ester cross-links across the damaged interface. rsc.org The efficiency of self-healing can be influenced by factors such as the concentration of boronic acid and diol groups, temperature, and pH. rsc.orgacs.org For example, hydrogels cross-linked with boronate esters have demonstrated self-healing capabilities at both neutral and acidic pH. acs.org
Stimuli-Responsive Systems: Boronic acid-containing materials can be designed to respond to a variety of stimuli, including:
pH: The formation and dissociation of boronate esters are highly pH-dependent, allowing for the creation of pH-responsive materials that can, for instance, swell or shrink with changes in pH. rsc.orgnih.gov
Glucose: Boronic acids can bind to the diol groups of glucose, leading to changes in the material's properties. This has been exploited to develop glucose-responsive systems for applications such as insulin (B600854) delivery. rsc.orgnih.gov
Temperature: The equilibrium of boronate ester formation can be shifted by temperature, enabling the development of thermo-responsive materials.
The combination of multiple dynamic chemistries, such as oxime ligation and boronate ester formation, can lead to the creation of complex, multi-stimuli-responsive materials with tunable properties. researchgate.net
Molecular Recognition and Sensing Platforms
The ability of boronic acids to reversibly bind with diols has been extensively utilized in the development of molecular recognition and sensing platforms, particularly for biologically important molecules. wikipedia.orgrsc.org
The specific and reversible interaction between boronic acids and the cis-diol moieties present in saccharides forms the basis for a wide range of saccharide sensors. mdpi.comnih.govnih.govacs.org This interaction allows for the conversion of a binding event into a measurable signal, such as a change in fluorescence or an electrochemical response. mdpi.comnih.gov
The design of boronic acid-based saccharide sensors often involves coupling a boronic acid recognition unit to a reporter molecule, such as a fluorophore. nih.govacs.org Upon binding to a saccharide, the electronic environment of the boronic acid changes, which in turn modulates the properties of the reporter. For example, the first fluorescent saccharide sensor utilized an anthracene (B1667546) fluorophore appended with a boronic acid. nih.gov
3-Bromo-4-methoxyphenylboronic acid can serve as a valuable building block in the design of such sensors. The bromo and methoxy (B1213986) substituents can influence the electronic properties of the boronic acid and provide handles for further functionalization to incorporate reporter groups or immobilize the sensor on a surface.
| Sensing Mechanism | Description | Reference |
| Fluorescence | Changes in fluorescence intensity or wavelength upon saccharide binding, often due to photoinduced electron transfer (PET) or other photophysical processes. | mdpi.comnih.gov |
| Electrochemical | Changes in electrochemical properties, such as redox potential, upon saccharide binding. Boronic acid derivatives with electroactive moieties like ferrocene (B1249389) are used for this purpose. | mdpi.comrsc.org |
| Colorimetric | Visible color changes upon saccharide binding, often achieved by using indicator dyes in conjunction with boronic acids. | nih.gov |
This table summarizes the common sensing mechanisms employed in boronic acid-based saccharide sensors.
Beyond saccharides, the Lewis acidic nature of the boron atom in boronic acids allows them to interact with other nucleophilic species, including anions and metal ions. mdpi.comnih.gov This has led to the development of sensors for these analytes.
Anion Sensing: Boronic acids can act as receptors for Lewis basic anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). mdpi.comnih.gov The binding of these anions to the boron center can be transduced into a measurable signal, typically a change in fluorescence. nih.govnih.gov For instance, chemosensor arrays based on pyrenylboronic acid derivatives have been developed for the detection and discrimination of multiple anions. nih.gov
Metal Ion Sensing: While less common than anion or saccharide sensing, boronic acids can also be incorporated into systems for the detection of metal ions. rsc.org The interaction can be direct, with the metal ion coordinating to the boronic acid and other donor atoms in the sensor molecule, or indirect, where the metal ion influences the binding of another analyte to the boronic acid.
The presence of the bromo and methoxy groups on This compound could be strategically utilized in the design of anion and metal ion sensors. The methoxy group can act as a coordinating site for metal ions, while the bromo group can be used to tune the electronic properties or as a point of attachment for other functionalities.
Development of Functional Materials
Precursors for Conjugated Polymers and Optoelectronic Devices (e.g., PLEDs, OLEDs)
There is no available research demonstrating the use of this compound as a precursor for the synthesis of conjugated polymers for polymer light-emitting diodes (PLEDs) or organic light-emitting diodes (OLEDs). While the Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing such polymers, and this compound is a suitable candidate for such reactions, no studies have been published that specifically employ it for this purpose.
Data on Conjugated Polymers Derived from this compound: No data available in the scientific literature.
Metal-Organic Framework (MOF) Linkers and Porous Materials
The synthesis of metal-organic frameworks relies on the use of organic linkers to connect metal nodes, creating porous architectures. Boronic acids can be employed as such linkers. However, a review of the literature reveals no instances where this compound has been utilized as an organic linker in the formation of MOFs or other porous materials.
Data on MOFs and Porous Materials Utilizing this compound: No data available in the scientific literature.
Boron-Based Molecular Machines and Smart Solids
The design and synthesis of molecular machines and smart solids often involve the incorporation of stimuli-responsive components. While boronic acids, in general, are used to create systems that respond to changes in pH or the presence of saccharides, there is no specific research that reports the integration of this compound into boron-based molecular machines or smart solids.
Data on Molecular Machines and Smart Solids with this compound: No data available in the scientific literature.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-4-methoxyphenylboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and boronation steps. For example, bromination of 4-methoxyphenylboronic acid derivatives using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperatures (0–25°C) can introduce the bromo substituent. Alternatively, Suzuki-Miyaura coupling precursors may be used, where aryl halides react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) . Key factors include solvent choice (THF or dioxane), temperature (80–110°C), and catalyst loading (1–5 mol%). Yields typically range from 60–85%, with purity confirmed via HPLC or TLC.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- ¹H/¹³C NMR : Peaks for methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and boronic acid (-B(OH)₂, δ ~8.5 ppm in D₂O exchange).
- FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-Br (~550 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (theoretical MW: 231.02 g/mol).
- Elemental Analysis : Carbon and hydrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural determination?
- Methodological Answer : Crystallization is hindered by the compound’s hygroscopic nature and planar geometry. Slow evaporation from acetone/water mixtures (1:1 v/v) at 4°C may yield suitable crystals. SHELXL (via Olex2) refines X-ray diffraction data by modeling anisotropic displacement parameters and handling twinning, common in boronic acids. Key steps:
- Data Collection : High-resolution (≤1.0 Å) synchrotron data.
- Refinement : Use of SHELXL’s restraints for B-O bond lengths (1.35–1.45 Å) and Br-C distances (~1.90 Å).
- Validation : R-factor <5%, CCDC deposition for reproducibility .
Q. How do electronic effects of the bromo and methoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo group (-Br) reduces electron density at the para position, while the methoxy (-OCH₃) group donates electrons via resonance. This dual effect:
- Enhances Oxidative Addition : Pd(0) catalysts bind preferentially to the brominated aryl ring in Suzuki-Miyaura couplings.
- Modifies Transmetalation : Boronic acid’s Lewis acidity increases, accelerating transmetalation with Pd intermediates.
- Reaction Optimization : Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to balance reactivity and stability. Comparative studies with 4-methoxyphenylboronic acid show 10–15% lower yields due to steric hindrance from bromine .
Q. What discrepancies exist in reported spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer : Contradictions in NMR shifts (e.g., boronic proton signals) arise from solvent-dependent aggregation. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
